molecular formula C11H8O3 B1677757 2-Hydroxy-3-methyl-1,4-naphthoquinone CAS No. 483-55-6

2-Hydroxy-3-methyl-1,4-naphthoquinone

Cat. No. B1677757
CAS RN: 483-55-6
M. Wt: 188.18 g/mol
InChI Key: LULCPJWUGUVEFU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as 1,4-Naphthalenedione, is a compound with the formula C11H8O3 . It is a derivative of 1,4-Naphthoquinone, which is used to dye hair and color textiles . It has antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties .


Synthesis Analysis

The synthesis of 2-hydroxy-1,4-naphthoquinone (lawsone) and 2,5-dihydroxy-1,4-naphthoquinone (5-hydroxylawsone) are synthesized from 1-naphthol and 1,5-dihydorxynaphalene with urea-hydrogen peroxide as the catalyst in basic medium and oxygen as the oxidizing agent .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methyl-1,4-naphthoquinone is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction of 2-methyl-1,4-naphthoquinone with ethyl diazoacetate gave a fused pyrazoline derivative . Also, lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.1794 . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .

Scientific Research Applications

Antibacterial and Modulatory Activity

Research by Figueredo et al. (2020) explored the pharmacological properties of derivatives synthesized from 2-hydroxy-quinones, including lapachol and nor-lapachol, evaluating their antibacterial and modulatory activities. These derivatives showed potential as therapeutic alternatives to bacterial resistance when combined with aminoglycosides, although their minimum inhibitory concentrations (MICs) were not clinically significant on their own. This study highlights the importance of combining these substances with antibiotics to enhance their efficacy (Figueredo et al., 2020).

Synthesis and Anti-tumor Activity

Ogata et al. (2016) described a novel method for the etherification of 2-hydroxy-1,4-naphthoquinone derivatives, leading to the synthesis of compounds with potential anti-tumor activities. This chemoselective O-methylation reaction affords a synthetically important intermediate for natural products with anti-tumor properties (Ogata et al., 2016).

Pharmacological Review

A comprehensive review by Mbaveng and Kuete (2014) on 7-Methyljuglone, a compound structurally related to 2-Hydroxy-3-methyl-1,4-naphthoquinone, summarized its diverse pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. This review suggests that derivatives of 2-Hydroxy-3-methyl-1,4-naphthoquinone could have significant pharmacological benefits (Mbaveng & Kuete, 2014).

Latent Fingermark Detection

Research by Jelly et al. (2008) demonstrated that Lawsone (2-hydroxy-1,4-naphthoquinone) reacts with latent fingermark deposits on paper surfaces to yield purple-brown impressions. This innovative application signifies the compound's potential in forensic science for detecting latent fingermarks (Jelly et al., 2008).

Synthesis and Catalysis

Farahani et al. (2019) showcased the use of silica nanoparticles as a reusable heterogeneous catalyst for synthesizing 2-amino-3-(2-oxothiazol-methyl)-substituted-1,4-naphthoquinone derivatives. This methodology highlights the environmental benefits and efficiency of using nanomaterials in the synthesis of biologically active compounds (Farahani et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Recent developments from large-scale biology and genetic studies corroborate the existence of multiple pathways to synthesize plant 1,4-naphthoquinones and indicate that extraordinary events of metabolic innovation and links to respiratory and photosynthetic quinone metabolism probably contributed to their independent evolution . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

properties

IUPAC Name

4-hydroxy-3-methylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6-9(12)7-4-2-3-5-8(7)11(14)10(6)13/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVCGTNXEKDVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876664
Record name Phthiocol
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methyl-1,4-naphthoquinone

CAS RN

483-55-6
Record name Phthiocol
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Record name 2-hydroxy-3-methyl-1,4-naphthoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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